16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate
Overview
Description
The compound you’re asking about, also known as 17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate, is a chemical with the molecular formula C24H30O5 .
Synthesis Analysis
The synthesis of this compound involves several raw materials including Progesterone, Ethylene glycol, Potassium Acetate, and Methyl bromide .Molecular Structure Analysis
The molecular weight of this compound is 398.492 . For more detailed structural analysis, you may need to refer to the compound’s MOL file or consult a chemistry database.Physical And Chemical Properties Analysis
This compound has a melting point of 205-207 °C, a predicted boiling point of 560.0±50.0 °C, and a predicted density of 1.22±0.1 g/cm3 . Its pKa is predicted to be 12.48±0.70 .Scientific Research Applications
Structural Analysis and Characterization
- X-ray Powder Diffraction Data : The structural analysis using X-ray powder diffraction data, particularly the unit-cell parameters and space group, has been conducted for closely related compounds. This methodology is vital for understanding the molecular structure and physical properties of steroidal compounds like 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate (Q. Wang, X. Bian, & X. Chen, 2019).
Microbial Conversion and Biotransformation
- Microbial Conversion Studies : Research on the microbial conversion of similar pregnadiene compounds by Nocardioides simplex has revealed important insights into their biotransformation pathways. This research can be crucial for developing biosynthetic methods for related compounds (V. Fokina et al., 2003).
Crystallographic Studies
- Crystallography for Drug Development : Crystallographic studies of related steroidal compounds have been instrumental in drug development, providing detailed structural information essential for understanding their pharmacological properties (D. Colombo et al., 2006).
Pharmacological Evaluation
- Pharmacological Evaluation and Synthesis : The synthesis and pharmacological evaluation of progesterone derivatives, which are structurally similar to 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate, provide insights into their potential as inhibitors in various biological pathways. This research is significant for developing new therapeutic agents (E. Ramírez et al., 2005).
Metabolic Studies
- Metabolism of Steroidal Anti-inflammatory Antedrugs : Understanding the in vitro metabolism of steroidal anti-inflammatory antedrugs gives insights into the metabolic pathways and potential therapeutic applications of similar compounds (Kwan-kyun Park et al., 2003).
Chemical Analysis Methods
- Stability-Indicating Reversed-Phase HPLC Method : The development of stability-indicating reversed-phase high-performance liquid chromatography (HPLC) methods for the assay of related compounds is crucial for ensuring their quality and stability, which is essential for both research and therapeutic use (Kangping Xiao et al., 2007).
properties
IUPAC Name |
[2-oxo-2-[(8S,10S,13S,14S,16S,17R)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-6-24(31)33-16-23(30)28(34-25(32)7-2)17(3)14-22-20-9-8-18-15-19(29)10-12-26(18,4)21(20)11-13-27(22,28)5/h10-12,15,17,20,22H,6-9,13-14,16H2,1-5H3/t17-,20+,22-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGUDUPXAJGVDW-RILJZRPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate | |
CAS RN |
52092-12-3 | |
Record name | 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16.BETA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIENE-17,21-DIYL DIPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5563U2BR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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